molecular formula C14H10BrF3O B14772338 4'-Bromo-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl

4'-Bromo-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14772338
M. Wt: 331.13 g/mol
InChI Key: UCQKRUFIVSPTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxide ion.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the bromine atom or the biphenyl core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides.

Major Products:

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include dehalogenated biphenyls or reduced methoxy derivatives.

    Substitution: Products depend on the substituent introduced, such as alkylated or arylated biphenyls.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for drug development due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The position of the bromine, methoxy, and trifluoromethyl groups can vary, leading to differences in chemical reactivity and physical properties.
  • Unique Features: 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which can influence its interaction with other molecules and its overall stability.

Properties

Molecular Formula

C14H10BrF3O

Molecular Weight

331.13 g/mol

IUPAC Name

2-(4-bromophenyl)-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10BrF3O/c1-19-13-7-4-10(14(16,17)18)8-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI Key

UCQKRUFIVSPTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.